molecular formula C11H13NO B8504322 3-Tert-butyl-5-hydroxybenzonitrile

3-Tert-butyl-5-hydroxybenzonitrile

Cat. No. B8504322
M. Wt: 175.23 g/mol
InChI Key: PBGABFHVFWOCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

A solution of 403 mg of 3-bromo-5-tert-butylphenol and 200 mg (1.28 mmol) of CuCN in 5 mL of DMF was stirred at 160° C. After 75 min. 365 mg of CuCN was added and stirring was continued at 160° C. After about 1 h, the temperature was increased to 170° C. and the mixture was refluxed for 19 h. Ethyl acetate and H2O were added, and the mixture was filtered through a Buchner funnel, and the layers were separated. The organic layer was washed with 10 mL of H2O and brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (15% EtOAc/hexanes) provided 153 mg of 3-tert-butyl-5-hydroxybenzonitrile as an orange solid in 49% yield.
Quantity
403 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
365 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=1.[C:13]([Cu])#[N:14].C(OCC)(=O)C.O>CN(C=O)C>[C:8]([C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([OH:12])[CH:5]=1)[C:13]#[N:14])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
403 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C(C)(C)C)O
Name
Quantity
200 mg
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
365 mg
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at 160° C
WAIT
Type
WAIT
Details
After about 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 19 h
Duration
19 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 10 mL of H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (15% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C#N)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.